molecular formula C11H11F2NO B13569246 rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide

rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide

Cat. No.: B13569246
M. Wt: 211.21 g/mol
InChI Key: ZMSAUDXBBRZQEU-RKDXNWHRSA-N
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Description

rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide is a chemical compound with the molecular formula C11H11F2NO It is characterized by the presence of a difluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a halogen exchange reaction using difluoromethyl halides and appropriate reagents.

    Coupling with Benzamide: The final step involves coupling the difluoromethylcyclopropyl intermediate with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The cyclopropyl ring provides rigidity to the molecule, which can influence its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide
  • N-[(1R,2R)-2-(Methyl)cyclopropyl]benzamide
  • N-[(1R,2R)-2-(Chloromethyl)cyclopropyl]benzamide

Uniqueness

rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved biological activity.

Properties

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

IUPAC Name

N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide

InChI

InChI=1S/C11H11F2NO/c12-10(13)8-6-9(8)14-11(15)7-4-2-1-3-5-7/h1-5,8-10H,6H2,(H,14,15)/t8-,9-/m1/s1

InChI Key

ZMSAUDXBBRZQEU-RKDXNWHRSA-N

Isomeric SMILES

C1[C@H]([C@@H]1NC(=O)C2=CC=CC=C2)C(F)F

Canonical SMILES

C1C(C1NC(=O)C2=CC=CC=C2)C(F)F

Origin of Product

United States

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